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Compound of Interest

Compound Name: HIV-1 tat Protein (1-9)

Cat. No.: B12325923 Get Quote

While the user requested information on the HIV-1 Tat (1-9) peptide, it is crucial to distinguish

between the literal N-terminal 1-9 sequence and the well-known 9-amino acid cell-penetrating

peptide (CPP) derived from the Tat basic domain.

Tat (1-9): The actual N-terminal sequence of the HIV-1 Tat protein is Met-Asp-Pro-Val-Asp-

Pro-Asn-Ile-Glu (MDPVDPNIE). This sequence has been shown to bind to the active site of

Dipeptidyl-peptidase IV (CD26) and inhibit its enzymatic activity.[1][2]

Tat Basic Domain (49-57): The sequence renowned for its cell-penetrating capabilities is Arg-

Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg (RKKRRQRRR). This highly cationic 9-residue peptide is a

core component of the Tat protein transduction domain (PTD) and is the focus of extensive

research in drug delivery.

Given the context of drug development and signaling pathways, this guide will focus on the

arginine-rich 9-amino acid sequence from the basic domain, hereafter referred to as Tat (49-

57), as it aligns with the core interests of the target audience.

Physicochemical and Structural Properties
The Tat (49-57) peptide's function is intrinsically linked to its physicochemical properties,

dominated by its high density of basic residues.

Table 1: Physicochemical Properties of HIV-1 Tat (49-57) Peptide
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Property Value Source

Amino Acid Sequence RKKRRQRRR [3]

Molecular Weight 1298.6 g/mol Calculated

Isoelectric Point (pI) ~12.8 Calculated

Net Charge (pH 7.0) +8 Calculated

The Tat protein, including its basic domain, is considered intrinsically disordered.[4] In aqueous

solution, the Tat (49-57) peptide exists primarily as a random coil. However, upon interaction

with biological partners such as the cell membrane or nucleic acids, it can adopt a more

defined secondary structure, such as an alpha helix or a beta-turn.[5][6]

Cellular Uptake and Signaling Pathway
The hallmark of the Tat (49-57) peptide is its ability to traverse cellular membranes, a process

known as protein transduction. The primary mechanism involves initial electrostatic interactions

with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface, which

triggers internalization.[7][8] The main pathway for uptake is endocytosis, particularly

macropinocytosis.[7][9]
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Caption: Cellular internalization pathway of the HIV-1 Tat (49-57) peptide.

Experimental Protocols
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Solid-Phase Peptide Synthesis (SPPS) of Tat (49-57)
Objective: To chemically synthesize the Tat (49-57) peptide.

Methodology:

Resin Preparation: Start with a suitable solid support resin, such as Fmoc-Arg(Pbf)-Wang

resin.

Amino Acid Coupling Cycle:

Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20%

piperidine in dimethylformamide (DMF).

Activation & Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-

OH) with a coupling agent like HBTU/HOBt in the presence of a base (DIPEA) and couple

it to the free N-terminus of the growing peptide chain.

Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove

excess reagents.

Sequence Elongation: Repeat the coupling cycle for each amino acid in the sequence (R-R-

Q(Trt)-R(Pbf)-R(Pbf)-K(Boc)-K(Boc)-R(Pbf)).

Cleavage and Deprotection: After the final amino acid is coupled and deprotected, cleave the

peptide from the resin and remove all side-chain protecting groups simultaneously using a

cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane

(TIS)).

Purification: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-

phase high-performance liquid chromatography (RP-HPLC).

Verification: Confirm the identity and purity of the final peptide product by mass spectrometry

(e.g., ESI-MS) and analytical HPLC.[10]
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Caption: Workflow for the solid-phase peptide synthesis of Tat (49-57).

Cellular Uptake Assay using Flow Cytometry
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Objective: To quantify the cellular internalization of the Tat (49-57) peptide.

Methodology:

Peptide Labeling: Synthesize or procure a fluorescently labeled version of the Tat peptide

(e.g., FITC-Tat (49-57)).

Cell Culture: Plate cells (e.g., HeLa or Jurkat cells) in appropriate culture vessels and grow

to a suitable confluency.

Incubation: Treat the cells with varying concentrations of the fluorescently labeled Tat peptide

for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated control group.

Washing: Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any

non-internalized peptide. To remove surface-bound peptide, a brief wash with a heparin

solution or a mild acid wash can be employed.

Cell Detachment: Detach adherent cells using a non-enzymatic cell dissociation solution or

trypsin.

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the

fluorophore with the appropriate laser and measure the emission in the corresponding

channel.

Data Interpretation: Quantify the mean fluorescence intensity (MFI) of the cell population. An

increase in MFI compared to the untreated control indicates peptide internalization.

Quantitative Data and Binding Affinities
The cationic nature of the Tat basic domain facilitates its interaction with anionic molecules like

nucleic acids. While its intrinsic function is binding to the TAR RNA element, it also exhibits high

affinity for DNA.

Table 2: Binding Affinity of Tat Peptides
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Peptide
Sequence

Binding
Partner

Method
Dissociation
Constant (Kd)

Source

Tat (47-57)

YGRKKRRQRR

R

Double-stranded

DNA

Fluorescence

Anisotropy
~100 nM [10]

Tat (47-58) TAR RNA Not Specified 6 - 70 nM [10]

Tat (1-9)

MDPVDPNIE

Dipeptidyl-

peptidase IV
Enzyme Kinetics Ki = 250 µM [2]

Applications in Drug Development
The robust cell-penetrating ability of the Tat (49-57) peptide makes it an invaluable tool for

delivering a wide array of therapeutic and diagnostic cargoes into cells that would otherwise be

membrane-impermeable.

Logical Relationship: Tat-Mediated Drug Delivery
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Caption: Logical flow of Tat (49-57)-mediated cargo delivery.

This peptide can be conjugated to various molecules, enhancing their cellular uptake and

bioavailability, thereby opening new avenues for treating a multitude of diseases.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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